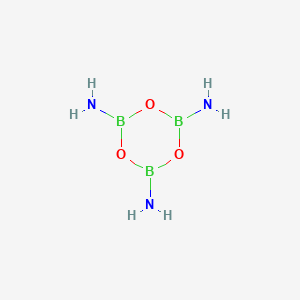
1,3,5,2,4,6-Trioxatriborinane-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5,2,4,6-Trioxatriborinane-2,4,6-triamine is a boron-containing compound with a unique cyclic structure. It is known for its stability and reactivity, making it a valuable compound in various chemical applications. The compound’s structure consists of a six-membered ring with alternating boron and oxygen atoms, and three amine groups attached to the boron atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5,2,4,6-Trioxatriborinane-2,4,6-triamine can be synthesized through the reaction of boric acid with ammonia under controlled conditions. The reaction typically involves heating boric acid with ammonia gas in a sealed vessel at elevated temperatures. The reaction proceeds through the formation of intermediate boron-nitrogen compounds, which then cyclize to form the desired trioxatriborinane structure.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as the laboratory methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,5,2,4,6-Trioxatriborinane-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen compounds.
Reduction: Reduction reactions can convert the boron-oxygen bonds to boron-hydrogen bonds.
Substitution: The amine groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen gas.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Boron trioxide and other boron-oxygen compounds.
Reduction: Boron hydrides.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Scientific Research Applications
1,3,5,2,4,6-Trioxatriborinane-2,4,6-triamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
Mechanism of Action
The mechanism of action of 1,3,5,2,4,6-trioxatriborinane-2,4,6-triamine involves its ability to interact with various molecular targets through its boron and amine groups. The compound can form stable complexes with biomolecules, such as proteins and nucleic acids, through coordination bonds. This interaction can disrupt biological processes, leading to its antimicrobial and anticancer effects. The compound’s boron atoms can also participate in electron transfer reactions, contributing to its reactivity in chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethyl-1,3,5,2,4,6-trioxatriborinane: A similar boron-containing compound with methyl groups instead of amine groups.
2,4,6-Trimethylboroxine: Another boron-oxygen compound with a similar cyclic structure.
Methaneboronic anhydride: A boron compound with a different functional group arrangement.
Uniqueness
1,3,5,2,4,6-Trioxatriborinane-2,4,6-triamine is unique due to its amine groups, which provide additional reactivity and potential for forming stable complexes with biomolecules. This makes it particularly valuable in biological and medical applications, distinguishing it from other similar boron-containing compounds.
Properties
CAS No. |
856311-42-7 |
|---|---|
Molecular Formula |
B3H6N3O3 |
Molecular Weight |
128.5 g/mol |
IUPAC Name |
1,3,5,2,4,6-trioxatriborinane-2,4,6-triamine |
InChI |
InChI=1S/B3H6N3O3/c4-1-7-2(5)9-3(6)8-1/h4-6H2 |
InChI Key |
QXACHBAENREMTI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OB(OB(O1)N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[5-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B14192686.png)
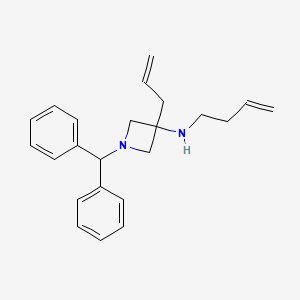
![N-[3-(Benzyloxy)prop-1-en-2-yl]cyclohexanamine](/img/structure/B14192702.png)
![1,3-Bis{bis[(6-aminopyridin-2-yl)methyl]amino}propan-2-ol](/img/structure/B14192707.png)
![[3-(Nonadec-1-ene-1-sulfonyl)prop-2-EN-1-YL]benzene](/img/structure/B14192709.png)
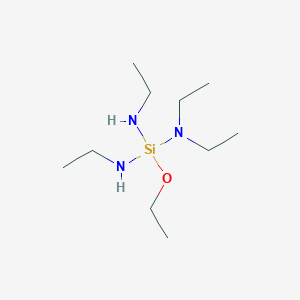
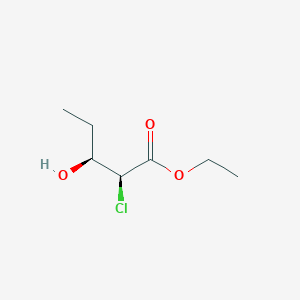
![5,5'-Bis(4-{2-[(2S)-2-methylbutoxy]ethyl}phenyl)-2,2'-bithiophene](/img/structure/B14192721.png)
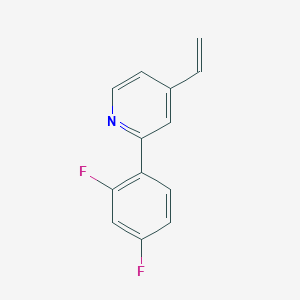
![4-[1-Amino-2-(2-cyanoacetamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14192727.png)
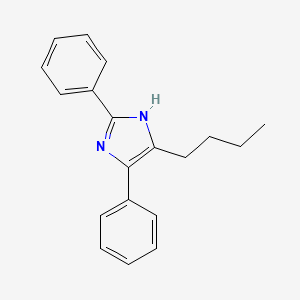
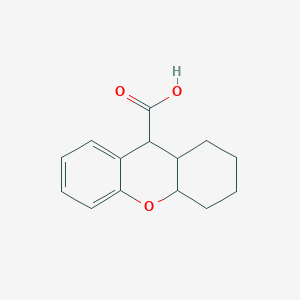
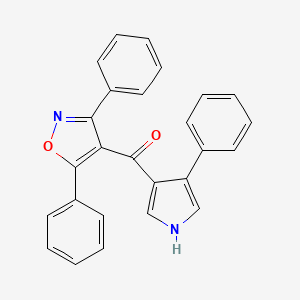
![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14192752.png)
